molecular formula C25H21N5O3 B2571379 N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326829-40-6

N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2571379
CAS No.: 1326829-40-6
M. Wt: 439.475
InChI Key: ZSNYWTFCAADSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a naphthalen-1-yl group and at position 5 with an acetamide-linked 3-methoxybenzyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with pharmacological activity, such as kinase inhibition or antimicrobial effects . The 3-methoxybenzyl group may enhance solubility and metabolic stability compared to non-polar substituents, while the naphthalene moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-33-19-9-4-6-17(12-19)14-26-24(31)15-29-25(32)23-13-22(28-30(23)16-27-29)21-11-5-8-18-7-2-3-10-20(18)21/h2-12,16,22-23,28H,13-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGNLJBUGIKKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a novel compound with significant potential in pharmacology due to its unique structural features and biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 3-Methoxyphenyl group : This moiety is known for enhancing lipophilicity and contributing to the compound's interaction with biological targets.
  • Naphthalen-1-yl group : This aromatic system is often associated with increased biological activity due to its planar structure.
  • Pyrazolo-triazine core : This heterocyclic framework is recognized for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds with similar pyrazolo-triazine structures exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin demonstrate potent cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 .
Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

Antimicrobial Activity

The compound has also shown promising results against various bacterial and fungal strains. For example:

  • Bacterial Strains : It exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 16 µg/mL .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans16

Anti-inflammatory Properties

Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo-triazine derivatives. The lead compound demonstrated an IC50 value of 10 µM against MCF-7 cells and was shown to induce apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of a related structure against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the naphthalene moiety could enhance antimicrobial potency significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A series of compounds related to pyrazolo-triazines were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values below 100 μM, suggesting strong anticancer activity .
  • Mechanism of Action : Further investigations revealed that these compounds induced apoptosis in cancer cells through mitochondrial pathways, leading to increased phosphatidylserine translocation and altered cell cycle progression .

Anti-inflammatory Properties

In silico studies have suggested that the compound may also act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

Molecular Docking Studies

Molecular docking simulations indicated that the compound could effectively bind to the active site of 5-LOX. This interaction suggests a mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic potential in inflammatory diseases .

Pharmacokinetics and ADME Studies

Understanding the pharmacokinetic profile of N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is crucial for its development as a therapeutic agent.

Key Findings

  • Absorption : The compound is expected to have moderate absorption based on its lipophilicity.
  • Distribution : Its ability to cross biological membranes suggests good tissue distribution.
  • Metabolism : Preliminary studies indicate that it may undergo metabolic transformations typical for compounds bearing methoxy and naphthalene groups.
  • Excretion : Understanding excretion pathways will be essential for determining dosing regimens and potential toxicity .

Comparison with Similar Compounds

Pyrazolo-Triazinone vs. Triazole Derivatives

  • Compound 6a-m (): These derivatives feature a 1,2,3-triazole core instead of pyrazolo-triazinone. For example, 6a (N-phenylacetamide-triazole) exhibits IR peaks at 1671 cm⁻¹ (C=O) and 1254 cm⁻¹ (C–O), with a molecular weight of 404.1359 .
  • Implications: The triazole core enables click chemistry synthesis (1,3-dipolar cycloaddition), whereas pyrazolo-triazinone derivatives likely require cyclization or cross-coupling reactions. Triazoles may offer better synthetic accessibility but reduced π-conjugation compared to pyrazolo-triazinones .

Pyrazolo-Pyrimidine Derivatives ()

  • Example: (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)phenyl)acetamide.
  • Structural Difference: Replaces triazinone with pyrimidine, introducing a cyano group.
  • Synthesis: Involves Pd-catalyzed coupling (e.g., BINAP/Pd(OAc)₂), highlighting divergent synthetic routes for pyrazolo-pyrimidines vs. pyrazolo-triazinones .

Substituent Variations

Naphthalene vs. Aryl Substitutions

  • CAS 1291844-21-7 () : Replaces naphthalene with 4-ethylphenyl and substitutes the benzyl group with 3-fluorophenyl. Molecular weight: 391.3983 (C₂₁H₁₈FN₅O₂).

Methoxybenzyl vs. Halogenated Substituents

  • Compound 6m () : Features a 4-chlorophenylacetamide group (C₂₁H₁₈ClN₄O₂, MW 393.1118). IR shows a C–Cl stretch at 785 cm⁻¹.
  • Comparison : Chlorine’s electron-withdrawing effect contrasts with the electron-donating methoxy group, affecting electronic properties and metabolic pathways .

Functional Group Modifications

Thioacetamide Derivatives ()

  • Example : N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (Compound I–XII).
  • Key Difference : Thioxo (C=S) and thioether (S–) groups replace carbonyl (C=O) and ether (O–) linkages.
  • Activity : Thioacetamide derivatives in exhibit antifungal properties, suggesting sulfur-containing groups may enhance bioactivity .

Chiral Substituents ()

  • Example: (R)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide.
  • Relevance : Chirality in the methoxyphenyl group (as in the target compound) could influence receptor selectivity, as seen in melatonin receptor ligands .

Q & A

Q. Advanced Research Focus

  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) for cyclization steps .
  • Catalyst loading : Increase Cu(OAc)₂ from 10 mol% to 15 mol% to enhance azide-alkyne coupling efficiency .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., amide bond formation) .

How can computational methods (e.g., molecular docking) guide structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 in EGFR .
  • PASS prediction : Predict off-target effects (e.g., anti-inflammatory activity) via the PASS Online server .
  • QSAR models : Correlate substituent electronegativity (e.g., –OCH₃ vs. –NO₂) with IC₅₀ values to prioritize synthetic targets .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced Research Focus

  • Purity validation : Re-test compounds using LC-MS to rule out impurities (>99% purity required) .
  • Assay standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (ELISA) and cellular (Western blot) methods .

What strategies are recommended for modifying the core structure to enhance metabolic stability?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the naphthalen-1-yl group with quinoline (improves solubility) or fluorinated aromatics (enhances metabolic resistance) .
  • Prodrug design : Convert the acetamide to a tert-butyl carbamate for improved oral bioavailability .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots (e.g., O-demethylation of the 3-methoxyphenyl group) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation.
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
  • Stability testing : Monitor via HPLC over 72 hours at 25°C; degradation >5% indicates need for reformulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.